

Discovery and history of Sanger's reagent in protein chemistry

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The Sanger Reagent: A Cornerstone of Protein Chemistry

An In-depth Guide to the Discovery, History, and Application of 1-Fluoro-2,4-dinitrobenzene (FDNB) in Protein Sequencing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of protein sequencing marked a pivotal moment in molecular biology, transforming our understanding of life's fundamental building blocks. At the heart of this revolution was the pioneering work of Frederick Sanger and his development of a method to elucidate the primary structure of proteins. This technical guide delves into the discovery and history of Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), the cornerstone of his Nobel Prize-winning work on the structure of insulin. We will explore the chemical principles underlying its application, provide detailed experimental protocols for N-terminal amino acid analysis, and present the logical workflow that laid the groundwork for modern proteomics. This document serves as a comprehensive resource for researchers and professionals in the life sciences, offering a historical perspective and practical insights into a technique that remains conceptually significant in protein chemistry.

Introduction: The Quest for Protein Structure

Prior to the mid-20th century, the precise chemical nature of proteins was a subject of intense debate.^[1] While it was known that proteins were composed of amino acids, the concept of a defined, genetically determined sequence was not yet established. The prevailing theories ranged from proteins as complex colloidal aggregates to random polymers. The groundbreaking work of British biochemist Frederick Sanger in the 1940s and 1950s fundamentally changed this paradigm.^[1] His successful sequencing of the protein hormone insulin, completed in 1955, provided the first definitive proof that a protein has a precise and unique amino acid sequence.^{[1][2]} This monumental achievement, which earned him the first of his two Nobel Prizes in Chemistry in 1958, was made possible through the use of a key chemical tool: 1-fluoro-2,4-dinitrobenzene (FDNB), now widely known as Sanger's reagent.^{[1][2]}

The Discovery and Chemistry of Sanger's Reagent

Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB or DNFB), is a highly reactive compound that undergoes nucleophilic aromatic substitution with the free amino groups in a polypeptide chain.^[3] Sanger's genius lay in applying this reactivity to specifically label the N-terminal α -amino group of a protein.

The reaction is typically carried out under mildly alkaline conditions (e.g., in a sodium bicarbonate solution).^[1] The α -amino group of the N-terminal amino acid acts as a nucleophile, attacking the carbon atom to which the fluorine is attached on the FDNB molecule. The fluorine atom, being a good leaving group, is displaced, resulting in the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.^{[1][4]} This DNP-peptide is the key to identifying the first amino acid in the chain. It is important to note that other free amino groups, such as the ϵ -amino group of lysine residues, will also react with FDNB.^{[1][5]} However, only the N-terminal α -amino group's derivative is relevant for identifying the start of the polypeptide chain.

Following the labeling reaction, the DNP-protein is subjected to complete acid hydrolysis, typically by heating in a strong acid like 6 M HCl.^[6] This harsh treatment cleaves all the peptide bonds, releasing the individual amino acids. The DNP group forms a covalent bond with the N-terminal amino acid that is resistant to this acid hydrolysis.^[1] Consequently, after hydrolysis, the N-terminal amino acid is recovered as its DNP-derivative, while all other amino acids are present in their free, unmodified form. The yellow DNP-amino acid can then be separated and identified, revealing the identity of the original N-terminal residue.

Experimental Protocol: N-Terminal Amino Acid Analysis

The following is a generalized protocol for the determination of the N-terminal amino acid of a protein using Sanger's reagent. This protocol is based on the principles of Sanger's original work and subsequent refinements.

3.1. Materials and Reagents

- Protein or peptide sample
- 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent
- Sodium bicarbonate (NaHCO_3)
- Ethanol
- Diethyl ether
- 6 M Hydrochloric acid (HCl)
- Standards of DNP-amino acids
- Chromatography supplies (e.g., chromatography paper or TLC plates, developing solvents)

3.2. Step-by-Step Procedure

Step 1: Preparation of the DNP-Protein

- Dissolve the protein sample and an equal weight of sodium bicarbonate in water. For example, dissolve 0.5 g of insulin and 0.5 g of NaHCO_3 in 5 ml of water to create "Solution A".^[3]
- Prepare a solution of FDNB in ethanol. For instance, add 0.5 ml of FDNB to 10 ml of ethanol to create "Solution B".^[3]
- Mix Solution A and Solution B and stir gently for approximately 2 hours at room temperature.^[3]

- The resulting DNP-protein will precipitate as a yellow powder.[3]
- Collect the precipitate by centrifugation and wash it sequentially with water, ethanol, and finally diethyl ether to remove unreacted reagents.[3]
- Air-dry the purified DNP-protein.

Step 2: Acid Hydrolysis of the DNP-Protein

- Place the dried DNP-protein (e.g., 100 mg of DNP-Insulin) in a reaction vessel with 10 ml of 6 M HCl.[3]
- Heat the mixture under reflux for 8-24 hours at 110°C to completely hydrolyze the peptide bonds.[3][6][7]
- After hydrolysis, allow the solution to cool to room temperature.

Step 3: Separation of the DNP-Amino Acid

- The DNP-amino acids are soluble in organic solvents, while the free amino acids are more soluble in the aqueous acidic solution.[1]
- Extract the hydrolysate multiple times (e.g., three times) with diethyl ether.[3] The ether layer will contain the DNP-amino acid(s). The aqueous layer will contain the free amino acids.
- Combine the ether extracts and evaporate to dryness.

Step 4: Identification of the DNP-Amino Acid

- The dried extract containing the DNP-amino acid is redissolved in a small amount of a suitable solvent (e.g., acetone).
- This sample, along with standards of known DNP-amino acids, is spotted onto a chromatography medium (historically paper, now more commonly a thin-layer chromatography (TLC) plate).
- The chromatogram is developed using an appropriate solvent system.

- The DNP-amino acids are visible as yellow spots. The identity of the N-terminal DNP-amino acid is determined by comparing its migration distance (R_f value) to that of the known standards.

Data Presentation and Analysis

The identification of the N-terminal amino acid relies on comparing the chromatographic behavior of the unknown DNP-derivative with that of known standards. The retention factor (R_f) is a key quantitative parameter in this analysis.

Table 1: Illustrative R_f Values of Amino Acids in Paper Chromatography

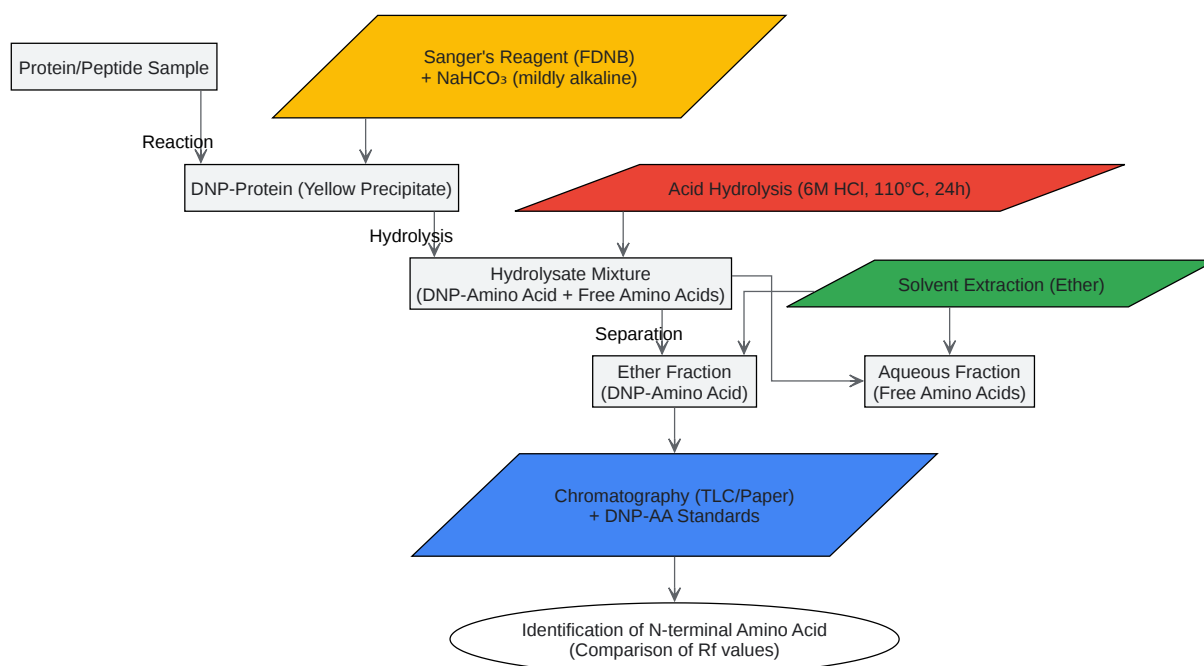
Amino Acid	3-Letter Code	1-Letter Code	Rf x 10
Alanine	Ala	A	5.1
Arginine	Arg	R	2.0
Asparagine	Asn	N	0.6
Aspartic Acid	Asp	D	0.7
Cysteine	Cys	C	0.0
Glutamic Acid	Glu	E	1.8
Glutamine	Gln	Q	1.4
Glycine	Gly	G	4.1
Histidine	His	H	1.6
Isoleucine	Ile	I	9.3
Leucine	Leu	L	10
Lysine	Lys	K	1.3
Methionine	Met	M	8.7
Phenylalanine	Phe	F	9.6
Proline	Pro	P	4.9
Serine	Ser	S	3.1
Threonine	Thr	T	3.5
Tryptophan	Trp	W	9.2

Note: These Rf values are for unmodified amino acids and are provided for illustrative purposes. The DNP-derivatives will have different Rf values. The data is adapted

from Aboderin A.A.,
Int. J. Biochem. 2:537-
544 (1971).[\[8\]](#)

Visualizing the Workflow and Chemistry

To better understand the logical flow of Sanger's method and the underlying chemical reaction, the following diagrams are provided.



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Caption: Experimental workflow for N-terminal amino acid analysis using Sanger's reagent.



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Caption: Chemical reaction of a polypeptide with Sanger's reagent.

Historical Significance and Legacy

Sanger's work on insulin sequencing was a monumental undertaking that took nearly a decade to complete.^[1] The strategy involved breaking down the insulin molecule into smaller, more manageable peptide fragments using partial acid hydrolysis or enzymatic digestion. Each of these fragments was then subjected to N-terminal analysis with FDNB. By meticulously identifying the N-terminal amino acid of numerous overlapping fragments, Sanger and his team were able to piece together the complete amino acid sequence of both the A and B chains of insulin.

The implications of this achievement were profound:

- **Defined Protein Structure:** It provided the first conclusive evidence that proteins have a specific, genetically determined primary structure.^[1]
- **Foundation for the Central Dogma:** Sanger's discovery was a crucial piece of evidence that supported Francis Crick's "sequence hypothesis," which proposed that the sequence of nucleotides in DNA specifies the sequence of amino acids in a protein.
- **Enabling Recombinant DNA Technology:** The knowledge that proteins have a defined sequence was a prerequisite for the development of genetic engineering and the production of recombinant proteins for therapeutic use.

While Sanger's method for N-terminal analysis has largely been superseded by more sensitive and automated techniques like Edman degradation and mass spectrometry, its historical and conceptual importance cannot be overstated. It was the first successful approach to protein sequencing and laid the intellectual and methodological foundation for the entire field of proteomics.

Conclusion

The discovery and application of Sanger's reagent represent a landmark in the history of biochemistry. Frederick Sanger's innovative use of 1-fluoro-2,4-dinitrobenzene not only enabled the first-ever sequencing of a protein but also fundamentally altered our understanding of the nature of these essential biomolecules. For researchers and professionals in drug development and the broader life sciences, the story of Sanger's reagent is a powerful reminder of how a novel chemical tool can unlock profound biological insights. The principles of specific labeling, fragmentation, and separation that Sanger pioneered continue to be relevant in the age of high-throughput proteomics, and his work remains a testament to the power of curiosity-driven research to revolutionize science.

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References

- 1. creative-biolabs.com [creative-biolabs.com]
- 2. youtube.com [youtube.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Frederick Sanger - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. keypublishing.org [keypublishing.org]
- 8. CHM1020L Online Manual [chem.fsu.edu]

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